An In-depth Technical Guide to the Chemical Properties of Isobutyramide
An In-depth Technical Guide to the Chemical Properties of Isobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyramide (B147143) (IUPAC name: 2-methylpropanamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document details its physical characteristics, chemical reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and purification, summarizes key safety information, and illustrates relevant workflows and biological pathways using logical diagrams.
Introduction
Isobutyramide is a simple, branched-chain amide with the chemical formula C₄H₉NO.[1][2][3] At room temperature, it exists as a white, needle-like crystalline powder.[1][4] The compound is of significant interest in the pharmaceutical and biomedical fields. Notably, isobutyramide has been shown to activate the transcription of the human gamma-globin gene, making it a compound of interest for the treatment of β-thalassemia and sickle cell disease.[4][5][6] It also serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] This guide aims to consolidate the essential chemical data and procedural knowledge for effective use in a laboratory and research setting.
Chemical and Physical Properties
The fundamental properties of isobutyramide are summarized in the tables below, providing a quick reference for experimental planning and analysis.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropanamide | [2][7] |
| Synonyms | 2-Methylpropionamide, Isobutyrimidic acid | [8][9] |
| CAS Number | 563-83-7 | [1][2] |
| Molecular Formula | C₄H₉NO | [1][2][3] |
| Molecular Weight | 87.12 g/mol | [1][2][10] |
| Appearance | White needle-like crystalline powder/solid | [1][4][11] |
| Melting Point | 127-131 °C | [4][5][6] |
| Boiling Point | 216-220 °C | [4][5][6] |
| Density | 1.013 g/mL at 25 °C | [4][5][10] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Water Solubility | Soluble | [1][4][5] |
| Other Solvents | Chloroform (Sparingly), DMSO (Slightly) | [4][5][12] |
| logP (Octanol/Water) | -0.079 to 0.003 (estimated) | [4][5] |
| pKa | 16.60 ± 0.50 (Predicted) | [1][5][12] |
Table 3: Spectroscopic Data
| Spectrum Type | Key Features and Notes | Source(s) |
| ¹H NMR | Data available in various solvents (e.g., CDCl₃). | [5][12] |
| ¹³C NMR | Spectral data has been recorded and is available for reference. | [1][12] |
| IR Spectroscopy | Spectra available (e.g., KBr disc, nujol mull, gas phase). | [4][12] |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available, with a molecular ion peak corresponding to its molecular weight. | [8][12] |
Chemical Reactivity and Stability
Stability : Isobutyramide is stable under normal ambient temperatures and pressures.[1][8]
Incompatibilities : It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[8][9] Contact with these substances should be avoided to prevent vigorous reactions.
Hazardous Decomposition : When heated to decomposition, isobutyramide may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[8]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for obtaining high-purity material. The following protocols are based on established methods.
Synthesis of Isobutyramide via Ammonolysis of Isobutyryl Chloride
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for organic chemistry methods. It involves the reaction of isobutyryl chloride with concentrated aqueous ammonia (B1221849).
Methodology:
-
Reaction Setup : Place 1.25 L of cold, concentrated (28%) aqueous ammonia into a 3 L flask equipped with an efficient mechanical stirrer and a dropping funnel. The flask should be immersed in an ice-salt bath to maintain a low temperature.
-
Addition of Acid Chloride : Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C.
-
Reaction Completion : After the addition is complete, continue stirring the mixture for an additional hour.
-
Workup - Evaporation : Transfer the reaction mixture to a large vessel and evaporate it to dryness under reduced pressure. A steam bath can be used to facilitate this process. The resulting dry residue contains isobutyramide and ammonium (B1175870) chloride.
-
Extraction : Boil the dry residue with 2 L of dry ethyl acetate (B1210297) for 10 minutes. Filter the hot solution quickly through a fluted filter paper.
-
Further Extractions : Extract the residue remaining on the filter paper with two additional 1 L portions of boiling ethyl acetate.
-
Crystallization : Combine the ethyl acetate extracts and cool the solution to 0 °C to crystallize the isobutyramide. Collect the crystals by filtration.
-
Second Crop : Concentrate the filtrate to approximately 300 mL and chill to obtain a second crop of crystals.
-
Drying : Combine both crops of isobutyramide and dry them in an oven at 70 °C for 3 hours, followed by drying in a vacuum desiccator. The expected yield is 203–215 g (78–83%) of white, needle-like crystals with a melting point of 127–129 °C.
Caption: Workflow for Isobutyramide Synthesis.
Purification by Recrystallization
For achieving high purity, isobutyramide can be purified by recrystallization.
Methodology:
-
Solvent Selection : Choose a suitable solvent for recrystallization. Common solvents include acetone, benzene, chloroform, ethyl acetate, or water.[4] Ethyl acetate is often used as demonstrated in the synthesis workup.
-
Dissolution : Dissolve the crude isobutyramide in a minimum amount of the chosen boiling solvent to create a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the crystals thoroughly under vacuum, typically over a desiccant such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[4] Sublimation under vacuum is also an effective purification method.[4]
Caption: General Recrystallization Workflow.
Biological Activity and Applications
Isobutyramide is recognized for its ability to induce the expression of the fetal γ-globin gene.[4][5] This property makes it a therapeutic candidate for hemoglobinopathies such as β-thalassemia and sickle cell disease, conditions caused by defects in the adult β-globin gene. By increasing the production of fetal hemoglobin (HbF, α₂γ₂), isobutyramide can potentially compensate for the deficient adult hemoglobin (HbA, α₂β₂), thereby alleviating the clinical symptoms of these diseases.
Caption: Isobutyramide's Therapeutic Logic.
Safety Information
Emergency Overview : Isobutyramide is harmful if swallowed.[11] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[8] The toxicological properties have not been fully investigated.[8]
Handling : Use with adequate ventilation and minimize dust generation.[8] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn. Wash thoroughly after handling.[8]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][8]
First Aid :
-
Eyes : Flush with plenty of water for at least 15 minutes.[8]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Ingestion : If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek medical attention.[8]
-
Inhalation : Move to fresh air immediately. If not breathing, give artificial respiration.[8]
Conclusion
Isobutyramide is a valuable compound with well-defined chemical and physical properties. Its role as a potential therapeutic agent for hemoglobinopathies underscores its importance in drug development. The synthesis and purification protocols provided in this guide are robust and can be readily implemented in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this chemical. This guide serves as a foundational resource for researchers and scientists, facilitating further investigation and application of isobutyramide.
References
- 1. Isobutyramide(563-83-7) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CAS Reg. No. 15879-39-7 [webbook.nist.gov]
- 4. Isobutyramide(563-83-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. isobutyranilide [webbook.nist.gov]
- 7. Isobutyramide(563-83-7) MS spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Isobutyramide | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isobutyramide(563-83-7) IR Spectrum [chemicalbook.com]
- 12. Propanamide, 2-methyl- [webbook.nist.gov]
